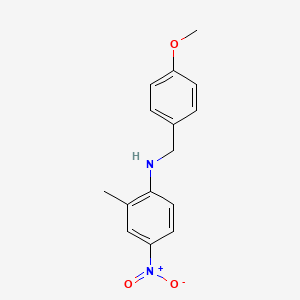
N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive stimulants. Propylhexedrine has been used for various purposes, including as a nasal decongestant and as a recreational drug. However, in
Mecanismo De Acción
Propylhexedrine acts as a central nervous system (CNS) stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects
Propylhexedrine has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to increased energy levels. Additionally, N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine has been shown to increase the release of growth hormone, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylhexedrine has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. It can also be used to study the effects of CNS stimulants on various physiological and biochemical processes. However, N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine also has several limitations. It is a controlled substance and can be difficult to obtain for research purposes. Additionally, its effects on the CNS can be unpredictable, making it difficult to control for in experiments.
Direcciones Futuras
There are several future directions for research on N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine. One potential application is in the treatment of narcolepsy, a disorder characterized by excessive daytime sleepiness. Propylhexedrine has been shown to increase alertness and focus, which may be beneficial for individuals with narcolepsy. Additionally, further research is needed to understand the long-term effects of N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine on the CNS and other physiological systems. Finally, more research is needed to understand the potential therapeutic applications of N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine for other disorders, such as depression and anxiety.
Métodos De Síntesis
Propylhexedrine can be synthesized through various methods, including the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One of the most common methods for synthesizing N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine is through the reduction of the ketone using sodium borohydride.
Aplicaciones Científicas De Investigación
Propylhexedrine has been the subject of numerous scientific studies due to its potential therapeutic effects. One of the most promising applications of N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine is in the treatment of attention deficit hyperactivity disorder (ADHD). Studies have shown that N-(1-propyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamideine can improve cognitive function and reduce symptoms of ADHD in both children and adults.
Propiedades
IUPAC Name |
N-(1-propylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-7-18-8-5-13(6-9-18)17-16(19)12-3-4-14-15(10-12)21-11-20-14/h3-4,10,13H,2,5-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHZZUWFINIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-6-quinoxalinecarboxamide](/img/structure/B5082562.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-pyridinyl)piperazine](/img/structure/B5082572.png)

![2-[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5082584.png)
![N-(1,2-dihydro-5-acenaphthylenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5082592.png)
![1-ethyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine](/img/structure/B5082599.png)

![N-(4-methoxyphenyl)-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5082612.png)
![4-(4-bromophenyl)-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-piperidinol](/img/structure/B5082618.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5082626.png)
![1-ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5082629.png)

![2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile](/img/structure/B5082650.png)
